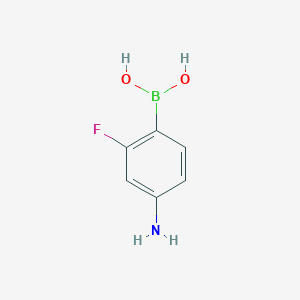

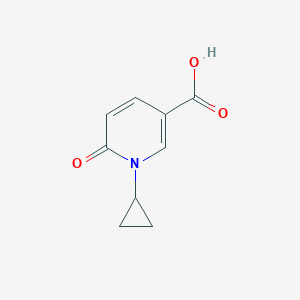

(4-Amino-2-fluorofenil)ácido bórico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Amino-2-fluorophenyl)boronic acid, commonly known as 4-AFPBA, is an organoboron compound that has been used in a variety of laboratory experiments. It is a colorless solid that is soluble in water, alcohols, and other organic solvents. 4-AFPBA is a versatile compound that has a wide range of applications in research and development.

Aplicaciones Científicas De Investigación

Aplicaciones de detección

Los ácidos bóricos, incluido el (4-Amino-2-fluorofenil)ácido bórico, se utilizan cada vez más en diversas áreas de investigación debido a sus interacciones con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro . Esto lleva a su utilidad en varias aplicaciones de detección, que pueden ser ensayos homogéneos o detección heterogénea .

Etiquetado biológico

La interacción clave de los ácidos bóricos con los dioles permite su utilización en diversas áreas que van desde el etiquetado biológico . Esto podría incluir potencialmente el uso de this compound.

Manipulación y modificación de proteínas

Los ácidos bóricos han mostrado un crecimiento en la interacción con las proteínas, su manipulación y el etiquetado celular . Esto sugiere que el this compound podría usarse en aplicaciones similares.

Tecnologías de separación

Los ácidos bóricos se han utilizado en tecnologías de separación . Dadas sus propiedades únicas, el this compound podría utilizarse potencialmente en aplicaciones similares.

Desarrollo de terapias

Los ácidos bóricos se han utilizado en el desarrollo de terapias . El this compound, con sus propiedades únicas, podría utilizarse potencialmente en el desarrollo de nuevos agentes terapéuticos.

Polímeros sensibles a la glucosa

Una aplicación importante de los conjugados de ácido bórico es su capacidad para funcionar como polímeros sensibles a la glucosa, lo que permite la liberación de insulina autorregulada en el tratamiento de la diabetes . Esto sugiere que el this compound podría utilizarse potencialmente en aplicaciones similares.

Curación de heridas

Los conjugados de ácido bórico se han utilizado en la curación de heridas . Dadas sus propiedades únicas, el this compound podría utilizarse potencialmente en aplicaciones similares.

Objetivo tumoral

Los conjugados de ácido bórico se han utilizado en el objetivo tumoral . Esto sugiere que el this compound podría utilizarse potencialmente en aplicaciones similares.

Mecanismo De Acción

Target of Action

The primary target of (4-Amino-2-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .

Biochemical Pathways

The main biochemical pathway affected by (4-Amino-2-fluorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be influenced by this characteristic.

Result of Action

The result of the action of (4-Amino-2-fluorophenyl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, including biologically active biphenyls and arylboron difluoride Lewis acids .

Action Environment

The action of (4-Amino-2-fluorophenyl)boronic acid is influenced by environmental factors such as the presence of water, given the marginal stability of boronic acids and their esters in water . Additionally, the reaction conditions, including temperature and the presence of other reactants, can also influence the compound’s action, efficacy, and stability .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

(4-Amino-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It acts as a Lewis acid, forming reversible covalent bonds with molecules that have vicinal diols, such as sugars and amino acids . This interaction is crucial in various biochemical assays and can be used to study enzyme kinetics and protein-ligand interactions. For instance, (4-Amino-2-fluorophenyl)boronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .

Cellular Effects

The effects of (4-Amino-2-fluorophenyl)boronic acid on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific enzymes and proteins, (4-Amino-2-fluorophenyl)boronic acid can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it can inhibit the activity of kinases involved in cell signaling pathways, thereby affecting downstream gene expression and cellular functions . Additionally, (4-Amino-2-fluorophenyl)boronic acid can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of (4-Amino-2-fluorophenyl)boronic acid involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity by forming a stable covalent complex. For instance, (4-Amino-2-fluorophenyl)boronic acid can inhibit proteases by binding to the active site serine residue, preventing substrate binding and catalysis . Additionally, it can interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, further modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Amino-2-fluorophenyl)boronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that (4-Amino-2-fluorophenyl)boronic acid can have sustained effects on cellular function, with prolonged exposure leading to changes in cell signaling and metabolism . The exact temporal effects can vary depending on the experimental conditions and the specific cellular context .

Dosage Effects in Animal Models

The effects of (4-Amino-2-fluorophenyl)boronic acid in animal models can vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, (4-Amino-2-fluorophenyl)boronic acid can exhibit toxic effects, including enzyme inhibition, disruption of cellular functions, and adverse physiological responses . Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

(4-Amino-2-fluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance . For example, (4-Amino-2-fluorophenyl)boronic acid can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting energy production and cellular metabolism .

Transport and Distribution

Within cells and tissues, (4-Amino-2-fluorophenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For instance, (4-Amino-2-fluorophenyl)boronic acid can be transported into cells via amino acid transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of (4-Amino-2-fluorophenyl)boronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular functions . For example, (4-Amino-2-fluorophenyl)boronic acid can localize to the nucleus and modulate gene expression by interacting with transcription factors and other nuclear proteins .

Propiedades

IUPAC Name |

(4-amino-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTPCMZIQKVNFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)